
Introduction: The Significance of the
Isoquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Hydroxyisoquinoline

Cat. No.: B107231 Get Quote

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous

natural products, particularly alkaloids, and a vast array of synthetic molecules with significant

pharmacological properties.[1][2][3] Its derivatives have found applications as anticancer,

antimicrobial, anti-inflammatory, and neuroprotective agents, making the isoquinoline

framework a cornerstone in modern medicinal chemistry and drug discovery.[4][5][6] Among its

many derivatives, Isoquinolin-4-ol (CAS 3336-49-0) represents a key intermediate and a

valuable building block. The presence of the C4-hydroxyl group offers a strategic handle for

further functionalization, enabling the exploration of structure-activity relationships (SAR) in

drug development programs.

This technical guide provides a comprehensive overview of the primary synthetic routes to

isoquinolin-4-ol and its tetrahydroisoquinoline precursors, delving into the mechanistic rationale

behind these transformations. Furthermore, it establishes a robust framework for the definitive

structural characterization of the target molecule using modern spectroscopic techniques.

Part 1: Synthetic Strategies for the Isoquinoline
Core
The construction of the isoquinoline skeleton has been a subject of extensive research, leading

to several powerful named reactions. These methods typically involve the formation of the

heterocyclic ring through an intramolecular electrophilic aromatic substitution.[2] While classic

methods often require harsh conditions, modern adaptations and novel strategies are

continually being developed to improve efficiency and sustainability.[1][7]
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The Pomeranz-Fritsch Reaction: A Classic Route
The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-

catalyzed cyclization of a benzalaminoacetal.[8][9] The reaction proceeds in two main stages:

the formation of a Schiff base (benzalaminoacetal) from a benzaldehyde and a 2,2-

dialkoxyethylamine, followed by an acid-promoted ring closure to form the isoquinoline.[10][11]

Mechanistic Causality: The choice of a strong protic acid (e.g., concentrated sulfuric acid) is

critical. The acid serves two purposes: first, it catalyzes the hydrolysis of the acetal to reveal an

aldehyde, and second, it activates the aromatic ring and the newly formed iminium ion

intermediate, facilitating the crucial intramolecular electrophilic cyclization. The final

dehydration step aromatizes the ring to yield the stable isoquinoline product.

Step 1: Benzalaminoacetal Formation

Step 2: Acid-Catalyzed Cyclization

Benzaldehyde
Benzalaminoacetal IntermediateCondensation

2,2-Diethoxyethylamine

Benzalaminoacetal Dihydroisoquinoline Intermediate

H₂SO₄,
Acetal Hydrolysis,

Ring Closure Isoquinoline

Dehydration
(Aromatization)
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Caption: General workflow of the Pomeranz-Fritsch reaction.

To synthesize a C4-substituted isoquinoline, a modified starting material or a variation of the

classic reaction, such as the Schlittler-Muller modification, is typically employed.[12]

The Bischler-Napieralski Reaction: A Versatile Approach
The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-

dihydroisoquinolines, which are immediate precursors to isoquinolines.[13][14] The reaction

involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong

dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[14][15]
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Mechanistic Causality: The reaction proceeds via an intramolecular electrophilic aromatic

substitution.[16] The dehydrating agent activates the amide carbonyl group, making it a better

electrophile. For electron-rich aromatic rings (i.e., those with electron-donating substituents),

the cyclization proceeds under relatively mild conditions. The resulting dihydroisoquinoline can

then be dehydrogenated (oxidized) using a catalyst like palladium on carbon (Pd/C) to furnish

the aromatic isoquinoline. The presence of electron-donating groups on the phenyl ring is

crucial as it activates the ring towards the electrophilic attack required for cyclization.[17]

β-Phenylethylamide Nitrilium Ion
Intermediate

POCl₃ or P₂O₅

(Dehydrating Agent) 3,4-Dihydroisoquinoline

Intramolecular
Cyclization Isoquinoline

Oxidation
(e.g., Pd/C, heat)

Click to download full resolution via product page

Caption: Key stages of the Bischler-Napieralski synthesis and subsequent aromatization.

A Modern One-Pot Synthesis of Tetrahydroisoquinolin-4-
ols
Recent advancements have focused on more efficient and atom-economical routes. A notable

method is the one-pot synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols from

benzaldehydes. This reaction proceeds via an acid-catalyzed rearrangement of a 5-

aryloxazolidine intermediate, formed from the reaction of a benzaldehyde with a nonstabilized

azomethine ylide.[18] This can be considered a formal [3+3] cycloaddition. The resulting

tetrahydroisoquinolin-4-ol can then be aromatized to yield isoquinolin-4-ol.

Experimental Protocol: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol[18]

Azomethine Ylide Generation & Cycloaddition: To a solution of benzaldehyde (1.0 eq) and

sarcosine (N-methylglycine, 1.1 eq) in a suitable solvent like toluene, add paraformaldehyde

(1.2 eq).

Reaction: Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove

water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde

is consumed. This in-situ generation of an azomethine ylide reacts with the benzaldehyde to

form a 5-aryloxazolidine intermediate.
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Rearrangement: After cooling, carefully add concentrated hydrochloric acid (HCl).

Heating: Heat the reaction mixture under reflux for several hours. The acid catalyzes the

rearrangement of the oxazolidine to the tetrahydroisoquinolin-4-ol.

Work-up: Cool the reaction to room temperature. Neutralize the mixture with a base (e.g.,

aqueous NaOH solution) until pH > 10.

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl

acetate) multiple times.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Subsequent Aromatization: The purified tetrahydroisoquinolin-4-ol can be oxidized to

isoquinolin-4-ol using an oxidizing agent such as manganese dioxide (MnO₂) or by catalytic

dehydrogenation with Pd/C in a high-boiling solvent.

Part 2: Comprehensive Characterization
Definitive characterization is essential to confirm the identity and purity of the synthesized

isoquinolin-4-ol. A combination of spectroscopic methods provides a complete structural

picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

For isoquinolin-4-ol, both ¹H and ¹³C NMR are required.[19]

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen

atoms and their chemical environments. The signals are typically referenced to a residual

solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).[20]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
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Predicted ¹H NMR Data (Isoquinolin-4-ol) Predicted ¹³C NMR Data (Isoquinolin-4-ol)

Chemical Shift (δ, ppm) Assignment

~9.5-10.0 (br s, 1H) -OH (exchangeable with D₂O)

~9.0 (s, 1H) H-1

~8.5 (s, 1H) H-3

~8.2 (d, 1H) H-5

~7.8 (d, 1H) H-8

~7.6 (t, 1H) H-7

~7.5 (t, 1H) H-6

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Experimental values may vary based on solvent and concentration.[21][22][23]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For isoquinolin-4-ol (C₉H₇NO), the expected exact mass can be readily

calculated.

Expected Molecular Weight: 145.16 g/mol

Ionization Technique: Electrospray ionization (ESI) is commonly used for such polar

molecules, which would show a prominent protonated molecular ion [M+H]⁺ at m/z 146.

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve

the loss of small neutral molecules like CO (28 Da) and HCN (27 Da), which are

characteristic fragmentation pathways for quinoline and isoquinoline systems.[24][25][26]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.[27]
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| Key IR Absorptions for Isoquinolin-4-ol | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational

Mode | Functional Group | | 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl | | 3000-3100

(sharp) | C-H stretch | Aromatic C-H | | ~1620, ~1580, ~1500 | C=C and C=N stretch | Aromatic

Ring & Heterocycle | | 1200-1300 | C-O stretch | Phenolic C-O | | 750-850 (strong) | C-H bend

(out-of-plane) | Aromatic C-H |

The broadness of the O-H stretch is a key indicator of hydrogen bonding.[28][29][30] The

fingerprint region (<1500 cm⁻¹) will show a complex pattern unique to the molecule's overall

structure.[27]

Part 3: Integrated Workflow and Data Management
A logical workflow ensures efficiency and reproducibility from synthesis to final characterization.
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Caption: Integrated workflow for the synthesis and characterization of isoquinolin-4-ol.
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Conclusion
The synthesis and characterization of isoquinolin-4-ol are well-established processes that can

be achieved through both classic and modern organic chemistry methodologies. A thorough

understanding of the underlying reaction mechanisms allows for the rational selection of

reagents and conditions. The definitive confirmation of the molecular structure relies on a multi-

faceted spectroscopic approach, with NMR, MS, and IR each providing critical and

complementary pieces of the structural puzzle. This guide provides the foundational knowledge

for researchers to confidently synthesize, purify, and validate this important heterocyclic

building block for applications in drug discovery and materials science.

References
Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of
Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
Wikipedia. (n.d.). Pictet–Spengler reaction.
ACS Publications. (n.d.). Organocatalytic Enantioselective Pictet–Spengler Approach to
Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of
Organic Chemistry.
Whaley, W. M. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds
by the Bischler-Napieralski Reaction. Organic Reactions.
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
Wikipedia. (n.d.). Bischler–Napieralski reaction.
NIH National Library of Medicine. (2024). Greener alternatives for synthesis of isoquinoline
and its derivatives: a comparative review of eco-compatible synthetic routes.
RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives:
a comparative review of eco-compatible synthetic routes.
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
Bentham Science Publisher. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of
Isoquinoline-based Natural Products. An Old Reaction, a New Application.
Gensler, W. J. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
Organic Reactions.
Slideshare. (n.d.). Bischler napieralski reaction.
Chem-Station Int. Ed. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.
ResearchGate. (2016). recent advances in the synthesis of isoquinoline and its analogue: a
review.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
ResearchGate. (2000). A One-Pot Synthesis of Tetrahydroisoquinolin-4-ols via a Novel Acid-
Catalyzed Rearrangement of 5-Aryloxazolidines.
SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline
analogs – biological activities and SAR studies.
PubMed. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion
trap and triple quadrupole mass spectrometers after electrospray ionization and collision-
induced dissociation.
ResearchGate. (n.d.). Novel Biosynthetic Route to the Isoquinoline Scaffold.
National Institute of Standards and Technology. (n.d.). Isoquinoline - IR Spectrum. NIST
WebBook.
ResearchGate. (n.d.). Various synthetic routes for isoquinolinone derivatives.
ResearchGate. (n.d.). Proposed routes and initial studies for isoquinoline synthesis.
Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of
4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
SciELO. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-
MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in
Leaves of Onychopetalum amazonicum R. E. Fr.
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical
Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental
Value.
MSU chemistry. (n.d.). Infrared Spectroscopy.
PubChem - NIH. (n.d.). Isoquinoline.
YouTube. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic
Chemistry.
ACS Publications. (n.d.). Mass spectrometry in structural and stereochemical problems.
CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of
Organic Chemistry.
ResearchGate. (2010). Spectroscopic characterization and photoinduced processes of 4-
oxoquinoline derivatives.
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.
YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr
Hanaa Assil.
MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of
Phenolic Compounds in Complex Natural Matrices.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry LibreTexts. (2023, January 1). 12.8: Infrared Spectra of Some Common
Functional Groups.
PubMed Central. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool
for the Authentication of Maltese Extra Virgin Olive Oil.
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic
Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-
Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review
of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. zenodo.org [zenodo.org]

4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific
[amerigoscientific.com]

5. researchgate.net [researchgate.net]

6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review
of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]

8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

9. organicreactions.org [organicreactions.org]

10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

13. organicreactions.org [organicreactions.org]

14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b107231?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12379005/
https://www.researchgate.net/publication/316791045_RECENT_ADVANCES_IN_THE_SYNTHESIS_OF_ISOQUINOLINE_AND_ITS_ANALOGUE_A_REVIEW
https://zenodo.org/records/7107682/files/3.pdf
https://www.amerigoscientific.com/resource-exploring-the-chemistry-and-applications-of-isoquinoline.html
https://www.amerigoscientific.com/resource-exploring-the-chemistry-and-applications-of-isoquinoline.html
https://www.researchgate.net/publication/340908904_Isoquinolines_Important_Cores_in_Many_Marketed_and_Clinical_Drugs
https://pubmed.ncbi.nlm.nih.gov/32329698/
https://pubmed.ncbi.nlm.nih.gov/32329698/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra04962h
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra04962h
https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction
https://www.organicreactions.org/pubchapter/the-synthesis-of-isoquinolines-by-the-pomeranz-fritsch-reaction/
https://www.thermofisher.com/us/en/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pomeranz-fritsch-reaction.html
https://www.quimicaorganica.org/en/quinoline-and-isoquinoline/1813-pomerantz-fritsch-synthesis-of-isoquinolines.html
https://en.chem-station.com/reactions-2/2018/01/pomeranz-fritsch-isoquinoline-synthesis.html
https://www.organicreactions.org/pubchapter/the-preparation-of-34-dihydroisoquinolines-and-related-compounds-by-the-bischler-napieralski-reaction/
https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Bischler-Napieralski Reaction [organic-chemistry.org]

16. Bischler napieralski reaction | PPTX [slideshare.net]

17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological
activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C
[pubs.rsc.org]

18. researchgate.net [researchgate.net]

19. m.youtube.com [m.youtube.com]

20. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese
Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

21. pdf.benchchem.com [pdf.benchchem.com]

22. tsijournals.com [tsijournals.com]

23. mdpi.com [mdpi.com]

24. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple
quadrupole mass spectrometers after electrospray ionization and collision-induced
dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

25. pubs.acs.org [pubs.acs.org]

26. mdpi.com [mdpi.com]

27. Infrared Spectroscopy [www2.chemistry.msu.edu]

28. m.youtube.com [m.youtube.com]

29. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams
interpretation characteristic wavenumbers functional groups investigating molecular structure
of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision
notes for pre-university organic chemistry [docbrown.info]

30. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Introduction: The Significance of the Isoquinolin-4-ol
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107231#isoquinolin-4-ol-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm
https://www.slideshare.net/slideshow/bischler-napieralski-reaction/234108063
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c
https://www.researchgate.net/publication/256905249_ChemInform_Abstract_A_One-Pot_Synthesis_of_Tetrahydroisoquinolin-4-ols_via_a_Novel_Acid-Catalyzed_Rearrangement_of_5-Aryloxazolidines
https://m.youtube.com/watch?v=LS7w4zydHh4
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7353642/
https://pdf.benchchem.com/1421/Spectroscopic_and_Spectrometric_Characterization_of_4_3_5_Dimethylbenzoyl_isoquinoline_A_Technical_Guide.pdf
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.mdpi.com/1420-3049/30/5/1169
https://pubmed.ncbi.nlm.nih.gov/18063383/
https://pubmed.ncbi.nlm.nih.gov/18063383/
https://pubmed.ncbi.nlm.nih.gov/18063383/
https://pubs.acs.org/doi/10.1021/jo01279a032
https://www.mdpi.com/2076-3417/15/23/12529
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://m.youtube.com/watch?v=BODL5qekiSY
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b107231#isoquinolin-4-ol-synthesis-and-characterization
https://www.benchchem.com/product/b107231#isoquinolin-4-ol-synthesis-and-characterization
https://www.benchchem.com/product/b107231#isoquinolin-4-ol-synthesis-and-characterization
https://www.benchchem.com/product/b107231#isoquinolin-4-ol-synthesis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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